Product packaging for Benzyl(2-methylpropoxy)amine hydrochloride(Cat. No.:CAS No. 1909316-94-4)

Benzyl(2-methylpropoxy)amine hydrochloride

Cat. No.: B2961221
CAS No.: 1909316-94-4
M. Wt: 215.72
InChI Key: NOTAUFUFBKYYNU-UHFFFAOYSA-N
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Description

Context within Substituted Amine Chemistry

Substituted amines are a cornerstone of modern chemical research, serving as crucial building blocks and functional components in a vast array of molecules, from pharmaceuticals to materials. nih.gov Amines are organic derivatives of ammonia (B1221849), and their reactivity is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. nih.gov

The synthesis of secondary amines, such as the parent amine of Benzyl(2-methylpropoxy)amine (B13219503) hydrochloride, can be approached through several established synthetic routes. A common method is the N-alkylation of a primary amine, where an alkyl halide reacts with a primary amine. organic-chemistry.org Another widely used technique is reductive amination, which involves the reaction of an amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding amine. researchgate.net

The presence of an ether linkage within the amine structure, as seen in the 2-methylpropoxy group, introduces additional chemical properties and potential for intramolecular interactions. The synthesis of amines containing ether bonds can be achieved through methods like the Williamson ether synthesis followed by amination steps. researchgate.net

Overview of Academic Research Trajectories for Benzyl(2-methylpropoxy)amine Hydrochloride and Analogues

While dedicated research on this compound is limited, the broader class of N-substituted benzylamines has been the subject of significant academic investigation. Research in this area often focuses on the synthesis of libraries of analogues with systematic variations to the benzyl (B1604629) ring, the amine substituent, and the nature of the linkage to explore structure-activity relationships (SAR).

A prominent research trajectory for substituted benzylamines is in the field of medicinal chemistry. For instance, various N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized and evaluated as potent inhibitors of deubiquitinase enzymes, which are targets for anticancer therapies. acs.org In these studies, researchers systematically modify the substituents on the benzyl and phenyl rings to optimize inhibitory activity. acs.org

Another area of investigation involves the development of novel synthetic methodologies to access structurally diverse amines. For example, catalyst- and additive-free methods for the synthesis of 2-benzyl-N-substituted anilines have been developed, highlighting a trend towards more efficient and environmentally benign chemical processes. beilstein-journals.orgresearchgate.net

The academic interest in substituted benzylamines and related compounds indicates a continuous effort to expand the chemical space of these molecules for various applications. While this compound itself may not be a widely studied compound, its structural components are representative of a class of molecules that are actively being synthesized and investigated in academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClNO B2961221 Benzyl(2-methylpropoxy)amine hydrochloride CAS No. 1909316-94-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropoxy)-1-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10(2)9-13-12-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTAUFUFBKYYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CONCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Theoretical Studies on Benzyl 2 Methylpropoxy Amine Hydrochloride Systems

Investigation of Chemical Reaction Mechanisms

The synthesis and reactivity of benzylamine (B48309) derivatives, including Benzyl(2-methylpropoxy)amine (B13219503), are governed by well-established reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential byproducts. The primary routes to such secondary amines involve the formation of a new carbon-nitrogen bond, typically through N-alkylation or reductive amination.

The formation of N-substituted benzylamines can be achieved through several synthetic strategies, with reductive amination and direct N-alkylation being the most prominent.

Reductive Amination: This is a highly versatile and controlled method for preparing secondary amines. masterorganicchemistry.com The process involves two main steps: the formation of an imine intermediate followed by its reduction. wikipedia.org For the synthesis of Benzyl(2-methylpropoxy)amine, this would involve the reaction of benzylamine with isobutyraldehyde (B47883) (2-methylpropanal).

Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form an N-benzylidenepropan-2-imine intermediate. pearson.com The removal of water is often necessary to drive the equilibrium towards the imine product. wikipedia.org

Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond to yield the final secondary amine. masterorganicchemistry.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.compearson.com NaBH₃CN is particularly useful for one-pot reactions as it is selective for the protonated imine (iminium ion) over the starting aldehyde. masterorganicchemistry.com

Direct N-Alkylation: This method involves the reaction of a primary amine (benzylamine) with an alkyl halide (e.g., 1-bromo-2-methylpropane). However, this approach is often difficult to control. The primary amine can react with the alkyl halide to form the desired secondary amine, but this product is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as overalkylation byproducts. masterorganicchemistry.com This lack of selectivity often results in lower yields of the desired secondary amine. masterorganicchemistry.com

An alternative, greener approach is the "hydrogen borrowing" or "hydrogen transfer" mechanism, where an alcohol is used as the alkylating agent. nih.gov In this method, a catalyst, often based on transition metals like nickel or iridium, temporarily oxidizes the alcohol (e.g., isobutanol) to the corresponding aldehyde. nih.govnih.gov This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine. nih.gov This process is atom-economical as the only byproduct is water. researchgate.net

MethodReactantsKey StepsReducing Agent/CatalystAdvantagesDisadvantages
Reductive Amination Benzylamine + IsobutyraldehydeImine formation, then reductionNaBH₄, NaBH₃CN, H₂/CatalystHigh selectivity, good yields, avoids overalkylation masterorganicchemistry.comRequires a carbonyl compound
Direct N-Alkylation Benzylamine + Isobutyl HalideNucleophilic substitutionNoneSimple reagentsProne to overalkylation, low selectivity masterorganicchemistry.com
Hydrogen Borrowing Benzylamine + IsobutanolAlcohol oxidation, imine formation, imine reductionNi, Ir, Ru complexes nih.govnih.govAtom-economical, water is the only byproductOften requires elevated temperatures and inert atmosphere researchgate.net

While Benzyl(2-methylpropoxy)amine itself is not prone to common intramolecular rearrangements under normal conditions, related N-benzylamine systems can undergo such transformations, which are important to consider as potential side reactions.

Thermal Rearrangements: Heating N-benzylaniline derivatives at high temperatures can induce homolytic fission of the benzyl (B1604629) C-N bond. researchgate.netlookchem.com This generates a benzyl radical and a phenylamino (B1219803) radical. These radicals can then recombine at the ortho and para positions of the aniline (B41778) ring, leading to rearranged products. researchgate.netresearchgate.net This type of rearrangement highlights the relative weakness of the benzylic C–N bond under thermal stress.

pearson.comresearchgate.net-Sigmatropic Rearrangements: In specifically functionalized N-benzyl systems, such as N-benzyl-O-allylhydroxylamines, treatment with a strong base like n-butyllithium can trigger a pearson.comresearchgate.net-sigmatropic rearrangement. This concerted, intramolecular process involves a five-membered cyclic transition state and results in the migration of the allyl group from the oxygen to the nitrogen atom. psu.edu While not directly applicable to Benzyl(2-methylpropoxy)amine, this demonstrates the potential for complex intramolecular pathways in structurally related molecules.

The course of the synthesis of Benzyl(2-methylpropoxy)amine is dictated by the formation and reactivity of specific intermediates.

Imine and Iminium Ions: In the reductive amination pathway, the imine (or its protonated form, the iminium ion) is the central intermediate. wikipedia.orgias.ac.in The formation of the imine from the condensation of benzylamine and isobutyraldehyde is a reversible equilibrium reaction. wikipedia.org The subsequent irreversible reduction of the imine/iminium ion is the step that drives the reaction to completion, yielding the stable secondary amine. masterorganicchemistry.com The electrophilicity of the iminium ion makes it highly susceptible to reduction by hydride reagents. masterorganicchemistry.com

Hydrobenzamides: When aromatic aldehydes react with aqueous ammonia (B1221849) as the nitrogen source, they can form intermediates known as hydrobenzamides. These compounds contain both imine and aminal functionalities. Subsequent reduction of these intermediates can lead to a mixture of primary and secondary benzylamines. ias.ac.in While not a direct intermediate in the target synthesis using benzylamine, this illustrates the types of complex intermediates that can arise in related amination reactions.

Computational Chemistry Applications in Understanding Reactivity and Structure

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and behavior of molecules like Benzyl(2-methylpropoxy)amine hydrochloride at an atomic level. These theoretical methods complement experimental findings and offer deeper insights.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to study the properties of benzylamine derivatives. researchgate.netnih.govnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. nih.govnih.gov For a molecule like benzylamine, the HOMO is typically localized on the aromatic ring and the nitrogen lone pair, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the aromatic ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edunih.gov It examines interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (like antibonding orbitals). materialsciencejournal.org For benzylamine systems, NBO analysis can quantify the hyperconjugative interactions, such as the delocalization of the nitrogen lone pair (n_N) into the antibonding orbitals (σ*) of adjacent C-H or C-C bonds. wisc.edu These interactions stabilize the molecule and influence its conformational preferences.

Fukui Function: The Fukui function is a local reactivity descriptor derived from DFT that helps identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netscm.comsunrise.tw By calculating the change in electron density at a specific atomic site upon the addition or removal of an electron, one can predict the most reactive centers. researchgate.netpnrjournal.com For a benzylamine derivative, the Fukui function would likely identify the nitrogen atom as a primary site for electrophilic attack and specific carbons on the phenyl ring as potential sites for reaction.

Computational MethodInformation ProvidedApplication to Benzylamine Systems
HOMO-LUMO Analysis Electronic reactivity, kinetic stability, polarizability nih.govPredicts sites for electrophilic attack (HOMO) and nucleophilic attack (LUMO); HOMO-LUMO gap indicates overall reactivity. youtube.com
NBO Analysis Bonding interactions, charge delocalization, hyperconjugation materialsciencejournal.orgQuantifies stabilization from interactions like nitrogen lone pair delocalization into adjacent antibonding orbitals. wisc.edu
Fukui Function Site selectivity for nucleophilic, electrophilic, and radical attack researchgate.netIdentifies the specific atoms (e.g., N, aromatic C) most likely to participate in a chemical reaction. pnrjournal.com

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational changes and intermolecular interactions, particularly in the condensed phase. nih.gov

For this compound, simulations are especially valuable for understanding the properties of the salt. Amine hydrochloride salts are ionic compounds that form crystalline lattices in the solid state and dissociate in solution. olisystems.comgla.ac.uk

Molecular Dynamics (MD) simulations can be used to model the behavior of the amine hydrochloride salt in an aqueous environment. tandfonline.com These simulations track the positions and velocities of all atoms over time, providing insights into:

Solvation: How water molecules arrange around the protonated amine cation and the chloride anion.

Ion Pairing: The tendency of the cation and anion to associate in solution.

Interfacial Behavior: How the amphiphilic benzyl(2-methylpropoxy)ammonium ion orients itself at interfaces, for example, between water and a nonpolar solvent. tandfonline.com

Aggregate Formation: The potential for molecules to form micelles or other aggregates in solution, which can be relevant for the behavior of poorly water-soluble drugs. pharmaexcipients.com

These simulations can help predict physical properties and provide a molecular-level explanation for macroscopic phenomena observed in systems containing amine salts. researchgate.net

Prediction of Molecular Properties for Research Design (e.g., Predicted Collision Cross Section)

In contemporary research design, the in silico prediction of molecular properties is a critical step that precedes synthesis and experimental testing. This computational pre-assessment allows for the efficient screening of candidates and the prioritization of molecules with desirable characteristics. For compounds like this compound, a range of physicochemical and structural properties can be predicted using various computational methods, from quantum chemistry and molecular dynamics to machine learning algorithms. mdpi.com

One such property of growing importance is the Collision Cross Section (CCS). The CCS is a measure of the three-dimensional size and shape of an ion in the gas phase, a parameter that can be experimentally determined using ion mobility-mass spectrometry (IM-MS). oup.com The prediction of CCS values has become invaluable for increasing the confidence in compound identification in complex mixtures, especially in fields like metabolomics and environmental screening. mdpi.comresearchgate.net

Several machine learning-based tools and high-performance computing software have been developed to predict CCS values with high accuracy, often with an average error of less than 3%. mdpi.comarxiv.org These models are typically trained on large databases of experimentally determined CCS values and use molecular descriptors or structural inputs (like SMILES formats) to make predictions. mdpi.comarxiv.org For instance, neural networks and gradient boosting machine algorithms have been successfully employed to create extensive CCS databases for vast numbers of small molecules. mdpi.com Software like HPCCS, MassCCS, and AutoCCS facilitate these calculations, enabling researchers to obtain theoretical CCS values for novel or uncharacterized molecules. mdpi.comoup.comacs.org While a specific, experimentally validated CCS value for this compound is not prominently available in public databases, its value can be predicted using these established computational platforms to aid in its future analytical detection and characterization. nih.gov

The following table summarizes key molecular properties that can be predicted and the computational methods often employed for this purpose.

Predicted Molecular PropertyCommon Computational Methods/ToolsRelevance in Research Design
Collision Cross Section (CCS) Machine Learning (e.g., DarkChem, AllCCS), High-Performance Computing (e.g., HPCCS, MassCCS) mdpi.comarxiv.orgacs.orgProvides structural information (size, shape) aiding in compound identification via IM-MS. oup.comresearchgate.net
Aqueous Solubility (LogS) Machine Learning, Quantitative Structure-Property Relationship (QSPR) Models nih.govCritical for assessing drug delivery potential and environmental fate. nih.gov
Hydrophobicity (LogP) Artificial Neural Networks (ANN), Multiple Linear Regression (MLR) nih.govInfluences drug absorption, transport, distribution, and membrane permeability. nih.gov
pKa QSPR Models, Quantum Mechanical CalculationsPredicts the ionization state at a given pH, affecting solubility, absorption, and receptor binding.
Molecular Reactivity Density Functional Theory (DFT), Ab Initio Methods ed.ac.ukHelps in predicting metabolic pathways, chemical stability, and potential for covalent interactions.

Analysis of Electronic and Steric Effects of Substituents on Molecular Behavior

The molecular behavior of this compound is fundamentally governed by the electronic and steric properties of its constituent groups: the benzyl ring, the amine nitrogen, and the 2-methylpropoxy (isobutoxy) substituent. The interplay of these effects dictates the molecule's reactivity, conformation, and potential interactions with biological targets. mdpi.comnih.gov

Electronic Effects: The substituents on the benzylamine core can significantly alter the electron density distribution across the molecule.

2-Methylpropoxy Group: As an alkoxy group, the oxygen atom possesses lone pairs of electrons that can be donated into an aromatic system via the resonance effect, making it an activating group. However, in this aliphatic amine, its primary electronic influence is inductive. The oxygen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity and basicity of the nearby amine nitrogen.

Benzyl Group: The phenyl ring is generally considered electron-withdrawing via induction but can act as an electron donor or sink via resonance, depending on the reaction. Its presence influences the basicity of the amine.

Amine Hydrochloride: The protonation of the amine nitrogen to form the ammonium salt [R-NH2+-R'] profoundly alters its electronic character. spectroscopyonline.com The nitrogen atom becomes strongly electron-withdrawing, which can influence the reactivity of adjacent atoms. spectroscopyonline.comrsc.org

Steric Effects: Steric hindrance, or the spatial arrangement of atoms, plays a crucial role in determining which chemical reactions are favorable and influencing the molecule's ability to adopt specific conformations for binding. vedantu.com

2-Methylpropoxy Group: The branched isobutyl structure introduces significant steric bulk. This bulk can hinder the approach of reactants to the amine nitrogen or adjacent atoms. It also restricts free rotation around the C-O and C-C bonds, influencing the molecule's preferred conformation.

Benzyl Group: The benzyl group is also sterically demanding. The spatial volume occupied by the phenyl ring can shield one face of the molecule and influence how it fits into a binding pocket or approaches another reactant. mdpi.com

Studies on analogous substituted benzylamine systems have shown that the type and position of substituents dictate biological activity, such as affinity for specific receptors or inhibitory potential against enzymes. nih.govnih.gov For example, in a series of 8-benzylaminoxanthines, the substituents on the benzylamine ring were found to determine the affinity for adenosine (B11128) A1 and A2A receptors. nih.gov Similarly, modifications to a benzylamine template in another study demonstrated that steric and electronic changes dramatically impacted inhibitory activity, where even moving an N-acetamide group from the 2-position to the 3- or 4-position on the central ring led to a loss of activity, likely due to altered orientation within the enzyme's active site. nih.gov

The following table summarizes the general influence of different substituent types on the properties of a benzylamine core.

Substituent TypeElectronic EffectSteric EffectImpact on Molecular Behavior
Alkyl Groups (e.g., methyl, ethyl) Electron-donating (+I)Increases with size/branchingIncreases amine basicity; can sterically hinder reactions. vedantu.com
Alkoxy Groups (e.g., methoxy) Electron-withdrawing (-I)Moderate bulkDecreases amine basicity via induction. nih.gov
Halogens (e.g., Cl, F) Electron-withdrawing (-I)Relatively smallDecreases amine basicity; can participate in halogen bonding. openmedicinalchemistryjournal.com
Nitro Group (-NO2) Strongly electron-withdrawing (-I, -M)Moderate bulkSignificantly reduces amine basicity and nucleophilicity. nih.gov

Conformational Analysis of this compound and its Analogues

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological function. A conformational analysis involves examining the rotation around single bonds to identify stable, low-energy conformers.

Studies on benzylamine itself have identified two primary conformers: an anti and a gauche form, arising from rotation around the Cα-N bond. colostate.edu In the hydrochloride salt form, the conformational landscape is further influenced by the protonation of the nitrogen atom. The formation of the ammonium cation [R2NH2+] and its ionic interaction with the chloride anion (Cl-) introduces specific hydrogen bonding constraints. acs.org The N+-H···Cl- hydrogen bond is a highly favorable interaction that significantly stabilizes certain conformations where the chloride ion is in proximity to the ammonium protons. spectroscopyonline.comacs.org

In analogues like 1-benzyl-1,2,3,4-tetrahydroisoquinolines, the substitution on the nitrogen atom dramatically influences conformational preferences. researchgate.net Secondary amines (N-H) were found to prefer an extended conformation, while N-alkylated derivatives favored a more folded conformation where the benzyl ring is brought closer to the other aromatic ring. researchgate.net This suggests that the two bulky substituents on the nitrogen in Benzyl(2-methylpropoxy)amine (the benzyl and 2-methylpropoxy groups) will likely adopt a conformation that minimizes steric clash, potentially an extended or staggered arrangement.

The staggered conformations around the C-N and C-C single bonds are generally favored over eclipsed conformations to minimize torsional strain. mdpi.com The relative orientation of the bulky benzyl and 2-methylpropoxy groups will be a balance between minimizing steric hindrance and optimizing potential intramolecular and intermolecular interactions, including the crucial hydrogen bonds to the chloride counter-ion. rsc.org

The table below outlines the key dihedral angles and the likely energetic preferences for the conformations of this compound.

Dihedral Angle (Atoms)Bond of RotationPreferred Conformation(s)Rationale
C(aryl)-Cα-N-CβCα-NStaggered (gauche/anti)Minimizes torsional strain between the benzyl group and the 2-methylpropoxy group. colostate.edu
Cα-N-Cβ-CγN-CβStaggered (gauche/anti)Minimizes steric repulsion between the benzyl group and the isobutyl moiety.
N-Cβ-O-C(isobutyl)Cβ-ODependent on steric/electronic factorsRotation will be influenced by the bulky groups attached to the nitrogen and isobutyl carbons.
H-N+-H···Cl-N/A (Ionic Bond)DirectedStrong charge-assisted hydrogen bonds will dictate the position of the chloride ion relative to the N-H protons. spectroscopyonline.comacs.org

Structure Activity Relationships Sar in the Context of Chemical Research Design

Correlation of Structural Motifs with Observed Chemical Reactivity

The chemical reactivity of Benzyl(2-methylpropoxy)amine (B13219503) hydrochloride is primarily dictated by its key structural motifs: the secondary amine, the benzyl (B1604629) group, and the ether linkage within the 2-methylpropoxy group.

N-Benzylamine Moiety: The benzylamine (B48309) unit is a versatile functional group. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile and a base. The benzyl group, consisting of a benzene (B151609) ring attached to a CH2 group, influences the reactivity of the amine. The benzylic C-H bonds are susceptible to oxidation. rsc.org Direct functionalization of the benzylic C-H bond is a known strategy for creating 1,1-diarylmethylamines, which are important pharmacophores. rsc.org The reactivity can be modulated by substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect.

Table 1: Predicted Chemical Reactivity of Structural Motifs in Benzyl(2-methylpropoxy)amine
Structural MotifPotential Reaction TypeInfluencing FactorsExpected Outcome
Secondary Amine (as free base)Nucleophilic Substitution/AdditionElectrophile strength, steric hindranceFormation of new C-N or other heteroatom-N bonds
Secondary Amine (as free base)AcylationAcylating agent (e.g., acid chloride, anhydride)Formation of an amide
Benzylic C-HOxidationOxidizing agent, catalystFormation of an imine or cleavage of the benzyl group
Aromatic RingElectrophilic Aromatic SubstitutionSubstituents on the ring, electrophileIntroduction of substituents on the benzene ring
Ether LinkageAcid-catalyzed cleavageStrong acid (e.g., HBr, HI)Cleavage of the C-O bond to form an alcohol and an alkyl halide

Impact of Substituent Patterns on Intermolecular Interactions

The way Benzyl(2-methylpropoxy)amine hydrochloride interacts with other molecules is governed by various non-covalent forces. Substitutions on its core structure can significantly alter these interactions.

Hydrogen Bonding: The protonated secondary amine (N-H+) is a strong hydrogen bond donor. The chloride counter-ion can act as a hydrogen bond acceptor. The ether oxygen also has lone pairs and can act as a hydrogen bond acceptor. Modifications that introduce more hydrogen bond donors or acceptors (e.g., hydroxyl or carboxyl groups) would increase the potential for hydrogen bonding.

Van der Waals Forces and Hydrophobic Interactions: The benzyl and 2-methylpropoxy groups are largely nonpolar and contribute to van der Waals forces and hydrophobic interactions. Increasing the size of these alkyl or aryl groups would generally increase the strength of these interactions.

Pi-Interactions: The benzene ring can participate in π-π stacking with other aromatic rings and cation-π interactions with cations. The nature of these interactions is influenced by substituents on the aromatic ring. acs.org Electron-donating groups can enhance cation-π interactions, while electron-withdrawing groups can favor interactions with electron-rich systems. rsc.orgresearchgate.net However, it's also noted that substituent effects can be dominated by direct, through-space electrostatic interactions rather than by polarization of the entire π-system. acs.orgnih.gov

Table 2: Effect of Hypothetical Substituents on Intermolecular Interactions
Position of SubstitutionSubstituent Type (Example)Predicted Impact on Interaction Potential
Aromatic Ring (para)Electron-donating (-OCH3)May enhance cation-π interactions.
Aromatic Ring (para)Electron-withdrawing (-NO2)May enhance π-π stacking with electron-rich aromatics. researchgate.net
Aromatic Ring (ortho)Bulky group (-C(CH3)3)Could sterically hinder π-π stacking.
Isobutyl GroupHydroxyl group (-OH)Introduces a new hydrogen bond donor/acceptor site, increasing polarity.
Benzylic CarbonMethyl group (-CH3)Increases steric bulk around the nitrogen, potentially hindering hydrogen bonding.

Rational Design Principles for Novel Analogues in Targeted Chemical Synthesis

The rational design of novel analogues of this compound is guided by SAR principles to achieve specific chemical properties. numberanalytics.comslideshare.net This involves strategic modifications to the molecular scaffold. numberanalytics.com

Modulating Basicity and Nucleophilicity: The basicity of the amine can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the benzyl ring. This is a common strategy in medicinal chemistry to optimize the ionization state of a molecule at physiological pH.

Altering Steric Profile: The steric bulk of the 2-methylpropoxy group can be modified to probe steric requirements for a hypothetical binding partner. For instance, replacing it with smaller (e.g., methoxy) or larger, more complex alkyl groups could significantly alter its interaction profile. nih.gov

Enhancing or Restricting Conformational Flexibility: The molecule has considerable conformational freedom around the C-N and C-O single bonds. Introducing rigid elements, such as incorporating the amine into a ring system, could lock the molecule into a specific conformation. This can be a powerful strategy to enhance selectivity for a particular biological target.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties. For example, the ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to alter metabolic stability or hydrogen bonding capacity without drastically changing the size and shape.

Table 3: Design Principles for Novel Analogues
Design GoalProposed Modification StrategyExample AnalogueRationale
Increase BasicityAdd electron-donating group to the aromatic ring(4-Methoxybenzyl)(2-methylpropoxy)amineThe methoxy (B1213986) group donates electron density to the ring, increasing the basicity of the amine.
Decrease BasicityAdd electron-withdrawing group to the aromatic ring(4-Nitrobenzyl)(2-methylpropoxy)amineThe nitro group withdraws electron density, making the amine less basic.
Increase HydrophilicityIntroduce a polar functional group1-((Benzylamino)methyl)-2-methylpropan-1-olReplacing the ether with a hydroxyl group adds a potent hydrogen bonding site.
Increase LipophilicityIncrease the size of the nonpolar regions(4-Biphenylmethyl)(2-methylpropoxy)amineAdding a second phenyl ring significantly increases the hydrophobic surface area.
Restrict ConformationIncorporate the amine into a cyclic system2-((2-Methylpropoxy)methyl)isoindolineThe cyclic structure reduces the number of rotatable bonds, leading to a more rigid conformation.

Advanced Analytical Characterization of Benzyl 2 Methylpropoxy Amine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Benzyl(2-methylpropoxy)amine (B13219503) hydrochloride, providing detailed information about its atomic composition and the connectivity of its functional groups.

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules in solution.

¹H NMR and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra of Benzyl(2-methylpropoxy)amine hydrochloride are predicted to exhibit characteristic signals corresponding to its distinct structural motifs: the benzyl (B1604629) group, the 2-methylpropoxy group, and the amine backbone.

For the ¹H NMR spectrum, the aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely resonate as a singlet or a multiplet between δ 3.5 and 4.5 ppm. The protons of the 2-methylpropoxy group would show a doublet for the two methyl groups around δ 0.9-1.2 ppm, a multiplet for the methine proton (-CH-) between δ 1.8 and 2.2 ppm, and a doublet for the methylene protons (-O-CH₂-) adjacent to the oxygen atom, likely in the δ 3.2-3.8 ppm region. The protons on the carbons adjacent to the nitrogen atom would also be expected in the δ 2.5-3.5 ppm range.

In the ¹³C NMR spectrum, the aromatic carbons of the benzyl group would produce signals between δ 125 and 140 ppm. The benzylic carbon is expected around δ 50-60 ppm. For the 2-methylpropoxy group, the methyl carbons would appear at approximately δ 15-25 ppm, the methine carbon between δ 25 and 35 ppm, and the methylene carbon adjacent to the oxygen at around δ 70-80 ppm. The carbons alpha to the amine group will resonate in the δ 40-60 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic (Ph)7.2 - 7.5 (m)125 - 140
Benzylic (-CH₂-Ph)3.5 - 4.5 (s or m)50 - 60
Methylene (-N-CH₂-)2.5 - 3.5 (m)40 - 60
Methylene (-O-CH₂-)3.2 - 3.8 (d)70 - 80
Methine (-CH-)1.8 - 2.2 (m)25 - 35
Methyl (-CH₃)0.9 - 1.2 (d)15 - 25

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of protons and their corresponding carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity between different parts of the molecule, for instance, confirming the attachment of the benzyl and 2-methylpropoxy groups to the nitrogen atom.

Diffusion-Ordered NMR Spectroscopy (DOSY): DOSY is a valuable technique for analyzing mixtures and confirming the association of different NMR signals with a single molecular entity. In a DOSY experiment of a pure sample of this compound, all the proton signals should align at the same diffusion coefficient value, confirming that they all belong to the same molecule. This technique is also useful for assessing the presence of impurities, which would exhibit different diffusion coefficients.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like amine hydrochlorides. In positive ion mode, this compound is expected to produce a prominent protonated molecule [M+H]⁺, which would confirm its molecular weight.

Fast Atom Bombardment (FAB) MS: FAB is another soft ionization technique that can be used for polar and thermally labile compounds. Similar to ESI, FAB-MS would be expected to show a clear protonated molecular ion [M+H]⁺.

LC-MS/MS and Mass Fragmentation Studies: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of the compound from any impurities prior to mass analysis. Fragmentation of the parent ion can be induced to obtain structural information. For this compound, a characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation at m/z 91. Other potential fragmentations could involve the loss of the 2-methylpropoxy group.

Interactive Data Table: Predicted Mass Spectrometry Data

Technique Expected Ion Predicted m/z Significance
ESI-MS (+)[M+H]⁺194.1596 (for free base)Molecular weight confirmation
FAB-MS (+)[M+H]⁺194.1596 (for free base)Molecular weight confirmation
MS/MSTropylium ion91Confirms benzyl group presence

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 2400-3000 cm⁻¹ would be indicative of the N-H stretch of the secondary ammonium (B1175870) salt. C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. A C-O stretching band for the ether linkage would likely be present in the 1050-1150 cm⁻¹ range. The C-N stretching vibration would be observed in the 1000-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorption bands characteristic of the benzyl group. Typically, substituted benzenes exhibit a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) with fine structure around 250-270 nm, arising from π-π* transitions in the aromatic ring.

Interactive Data Table: Predicted Spectroscopic Data

Technique Expected Absorption/Wavelength Assignment
IR2400-3000 cm⁻¹ (broad)N-H stretch (secondary ammonium)
IR>3000 cm⁻¹Aromatic C-H stretch
IR<3000 cm⁻¹Aliphatic C-H stretch
IR1450-1600 cm⁻¹Aromatic C=C stretch
IR1050-1150 cm⁻¹C-O stretch (ether)
UV-Vis~200-220 nmE-band (π-π)
UV-Vis~250-270 nmB-band (π-π)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from potential impurities and for assessing its purity.

HPLC and UPLC are powerful techniques for the separation, quantification, and purification of chemical compounds. For an amine hydrochloride like this compound, reversed-phase HPLC or UPLC would be a suitable approach. A C18 or C8 stationary phase could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection would typically be performed using a UV detector set to a wavelength corresponding to the absorbance maximum of the benzyl group. UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC.

Since Benzyl(2-methylpropoxy)amine is a chiral molecule, Supercritical Fluid Chromatography (SFC) would be an excellent technique for its enantiomeric separation. SFC often provides faster separations and uses less organic solvent compared to normal-phase HPLC. Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are commonly used for the separation of a wide range of chiral compounds, including amines. The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol or ethanol (B145695), and often an acidic or basic additive to improve peak shape and selectivity. For the separation of a basic compound like Benzyl(2-methylpropoxy)amine, an acidic additive would likely be beneficial.

Development of Green Analytical Procedures for Environmental Impact Reduction

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into pharmaceutical analysis to minimize the environmental footprint of analytical methods. nih.gov GAC aims to reduce or eliminate the use and generation of hazardous substances, focusing on aspects like waste prevention, use of safer solvents, and energy efficiency. nih.govneuroquantology.com For a compound such as this compound, traditional analytical methods like High-Performance Liquid Chromatography (HPLC) often rely on toxic organic solvents like acetonitrile and produce significant chemical waste. researchgate.net The development of greener procedures focuses on mitigating these impacts.

Several metrics have been established to evaluate the environmental friendliness of analytical methods, including the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI). researchgate.netrsc.orgnih.gov The GAPI tool is particularly comprehensive, using a pictogram to evaluate the entire analytical process, from sample collection and preparation to the final determination. nih.govresearchgate.net It assesses fifteen parameters, including the type and amount of solvent used, energy consumption, waste generation, and operator safety. researchgate.net

A hypothetical greener HPLC method for the analysis of this compound could involve replacing acetonitrile with a more benign solvent like ethanol, using a shorter column to reduce solvent consumption and analysis time, and employing an aqueous mobile phase buffered with a biodegradable salt like ammonium acetate. rsc.orgmsa.edu.eg Such a method would be assessed using a GAPI pictogram to visually represent its environmental performance.

Table 1: Illustrative Green Analytical Procedure Index (GAPI) Assessment for a Hypothetical Greener HPLC Method for this compound

This table provides a qualitative assessment based on the GAPI framework, where green indicates a positive environmental profile, yellow indicates a moderate impact, and red signifies a significant negative impact.

GAPI ParameterAssessmentRationale for Hypothetical Method
Sample Collection GreenDirect use of the sample, no preservation required.
Sample Preparation GreenSample is dissolved directly in the mobile phase, avoiding extraction steps.
Solvents/Reagents (Type) YellowUse of ethanol (greener alternative) but still an organic solvent. Water is the primary component.
Solvents/Reagents (Amount) GreenMiniaturized method using a short column and low flow rate minimizes solvent use.
Instrumentation YellowHPLC instrumentation requires significant energy.
Waste YellowReduced volume of waste is generated, but it still contains organic solvent.
Operator Safety GreenUse of less toxic solvents like ethanol improves safety.
Throughput GreenFast analysis time allows for high sample throughput.

Crystallographic Analysis through X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov For a pharmaceutical salt like this compound, SCXRD provides unambiguous information on its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net This information is crucial for understanding its physicochemical properties.

While the specific crystal structure of this compound is not publicly available, the data obtained would be similar to that of other small organic amine hydrochlorides. The table below presents crystallographic data for a related compound, Benzydamine Hydrochloride, to illustrate the type of information generated from an SCXRD study. researchgate.net

Table 2: Example Crystallographic Data for an Analogous Compound (Benzydamine Hydrochloride)

This data is provided for illustrative purposes to demonstrate the typical output of an X-ray diffraction analysis for a benzylamine (B48309) derivative hydrochloride salt. researchgate.net

ParameterValue
Chemical Formula C₁₉H₂₄ClN₃O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.9 Å, b = 10.5 Å, c = 16.2 Å
α = 90°, β = 107.5°, γ = 90°
Volume (ų) 1937
Z (Molecules per unit cell) 4

Purity and Impurity Profiling in Chemical Synthesis and Quality Control

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of an active pharmaceutical ingredient (API). ijprajournal.combiomedres.us Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. medwinpublishers.comlgcstandards.com For this compound, a plausible synthesis route involves the reaction of a benzyl halide with 2-methylpropoxyamine.

Potential process-related impurities could therefore include unreacted starting materials or by-products from competing reactions. For example, the use of benzyl chloride as a starting material could lead to residual amounts in the final product. orgsyn.org A common side reaction in the alkylation of amines is over-alkylation, which could produce dibenzyl(2-methylpropoxy)amine. orgsyn.org Degradation impurities might also form during storage, such as oxidation of the benzylamine moiety to an imine or reaction with atmospheric carbon dioxide. chemicalforums.comsciencemadness.org

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode coupled with a UV or mass spectrometry (MS) detector, is the most common technique for separating and quantifying these potential impurities. lgcstandards.comsielc.com A well-developed HPLC method must be able to resolve the main compound from all known and potential unknown impurities. ijprajournal.com

Table 3: Potential Process-Related Impurities in the Synthesis of this compound

Impurity NamePotential OriginClassification
Benzyl ChlorideUnreacted Starting MaterialProcess Impurity
2-MethylpropoxyamineUnreacted Starting MaterialProcess Impurity
Dibenzyl(2-methylpropoxy)amineOver-reactionBy-product
Benzyl alcoholHydrolysis of Benzyl ChlorideProcess Impurity
Benzaldehyde (B42025)Oxidation of Benzyl alcohol/amineDegradation Product

Table 4: Typical HPLC Parameters for Purity Analysis of Benzylamine Derivatives

This table provides an example of a standard set of conditions for the analysis of benzylamine-related compounds. sielc.comsielc.com

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with buffer, e.g., 0.1% Formic Acid)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV at ~210-220 nm or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL

Applications of Benzyl 2 Methylpropoxy Amine Hydrochloride in Chemical Sciences

Role as a Fundamental Synthetic Building Block for Complex Organic Molecules

N-alkoxyamines are recognized as valuable precursors and intermediates in the synthesis of complex organic molecules. chimia.ch The utility of compounds like Benzyl(2-methylpropoxy)amine (B13219503) hydrochloride in this context stems from the versatile reactivity of the N-O bond and the ability to introduce both nitrogen and oxygen functionalities into a target molecule.

The general class of N-alkoxyamines serves as a source of carbon-centered radicals upon thermal or photochemical cleavage of the C–ON bond. rsc.org This property allows for their use in tin-free radical addition and cyclization reactions, providing an environmentally benign alternative to traditional methods that use toxic organotin reagents. chimia.ch For instance, the controlled generation of an alkyl radical from an alkoxyamine can initiate a cascade of reactions to form intricate carbocyclic or heterocyclic frameworks, which are common motifs in natural products and pharmaceuticals. researchgate.net

The synthesis of various nitrogen-containing heterocycles often relies on versatile building blocks. researchgate.net Amines, in general, are fundamental components in the construction of a wide array of organic structures. Synthetic strategies such as the Gabriel synthesis and reductive amination are cornerstone reactions in organic chemistry for the formation of primary amines, which can then be further elaborated. youtube.comyoutube.com Benzylamine (B48309) itself is utilized in the synthesis of various compounds, including cross-linked porous copolymer supports. The structure of Benzyl(2-methylpropoxy)amine hydrochloride, containing a protected hydroxylamine moiety, makes it a potential precursor for the synthesis of more complex amine-containing molecules.

Below is a table illustrating the types of complex molecules that can be synthesized from N-alkoxyamine building blocks.

Target Molecule ClassSynthetic StrategyRole of N-Alkoxyamine
Lactones and LactamsRadical CyclizationSource of carbon-centered radical for intramolecular cyclization.
Substituted TetralinsIntermolecular Radical AdditionPrecursor for the addition to alkenes, followed by cyclization.
Polycyclic Aromatic HydrocarbonsRadical Cascade ReactionsInitiator for a sequence of intramolecular radical additions.

Exploration of Potential in Materials Science Research

The application of N-alkoxyamines in materials science is a burgeoning field, primarily due to their unique ability to undergo reversible homolysis of the C–ON bond. researchgate.net This characteristic is central to Nitroxide-Mediated Polymerization (NMP), a controlled radical polymerization (CRP) technique. Alkoxyamines can act as initiators and controllers in NMP, allowing for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures such as block copolymers. chimia.chresearchgate.net

The general structure of this compound suggests its potential as an initiator in NMP. The benzyl (B1604629) group can influence the thermal stability and reactivity of the molecule, which are critical parameters for a polymerization initiator. The ability to create "smart" materials that respond to external stimuli is a key area of materials science. researchgate.net Alkoxyamines are being explored as "smart building blocks" for self-healing polymers and other dynamic materials. researchgate.net The reversible nature of the C–ON bond can be exploited to create materials that can repair themselves upon damage.

Furthermore, benzylamine derivatives are known to be incorporated into polymers to confer specific properties. For example, polymers containing N-benzylmaleimide units exhibit excellent thermal stability. Poly[N-(4-vinylbenzyl)-N,N-dialkylamine]s have been shown to exhibit thermoresponsive behavior, which is of interest for applications in drug delivery and smart coatings. researchgate.net Given these precedents, this compound could potentially be used to synthesize or modify polymers to impart specific thermal or responsive characteristics.

The following table summarizes potential applications of alkoxyamine-containing materials.

Material TypeKey PropertyPotential Application
Well-defined PolymersControlled molecular weight and architectureDrug delivery systems, advanced coatings, and nanocomposites.
Self-healing MaterialsReversible bond cleavage and formationAerospace components, protective coatings, and soft robotics.
Thermoresponsive PolymersPhase transition with temperature changesSmart hydrogels, sensors, and actuators.

Investigation of Novel Chemical Reactivity and Functional Properties in Synthetic Transformations

The chemical reactivity of N-alkoxyamines is dominated by the homolysis of the C–ON bond, which generates a persistent nitroxyl radical and a transient carbon-centered radical. rsc.org The conditions under which this cleavage occurs can be tuned by altering the substituents on the nitrogen and the carbon of the C–ON bond. This tunable reactivity is a key feature that allows for the investigation of novel chemical transformations.

The controlled release of alkyl radicals from alkoxyamines at specific temperatures allows for their use in a variety of radical-mediated reactions beyond polymerization. chimia.ch These include radical additions, cyclizations, and trapping reactions. chimia.ch The ability to generate radicals under relatively mild conditions and without the use of toxic reagents is a significant advantage in modern organic synthesis.

Recent research has explored the chemical triggering of C–ON bond homolysis at room temperature, which opens up new avenues for their application. rsc.orgrsc.org This can be achieved through chemical oxidation or photo-induced processes. rsc.org Such "smart alkoxyamines" can be designed to be stable under normal conditions but can be activated on demand by a specific chemical or photochemical stimulus. rsc.org This level of control over radical generation is highly desirable for applications in areas such as targeted drug delivery and the development of new synthetic methodologies.

The functional properties of the resulting radicals can also be exploited. The persistent nitroxyl radical can be used for imaging purposes through dynamic nuclear polarization, while the reactive alkyl radical can be designed to perform a specific chemical task. rsc.org This dual functionality has led to the proposal of using alkoxyamines as theranostic agents, which combine therapeutic and diagnostic capabilities. rsc.org

The table below outlines some of the investigated reactivities and functional properties of N-alkoxyamines.

Reactivity/PropertyTriggering MethodPotential Application
Controlled Radical GenerationThermal, Photochemical, Chemical OxidationPrecision synthesis, controlled polymerization, initiation of specific chemical reactions.
Dual Radical FunctionalityHomolytic CleavageTheranostics (combined therapy and diagnostics), advanced imaging agents.
Tin-Free Radical ReactionsThermally Induced HomolysisGreen chemistry, synthesis of complex molecules without heavy metal reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Benzyl(2-methylpropoxy)amine hydrochloride, and how can conflicting pathway efficiencies be resolved?

  • Methodological Answer : Synthetic routes can be designed using databases like PISTACHIO and REAXYS to predict precursor compatibility and reaction feasibility. For example, amine alkylation or reductive amination may be explored using benzylamine and 2-methylpropyl electrophiles. Conflicting pathway efficiencies (e.g., low yield vs. high purity) require comparative analysis via HPLC to assess intermediate stability and side-product formation . Optimization may involve adjusting reaction temperatures (e.g., 40–80°C) or catalysts (e.g., palladium for hydrogenation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To verify ≥98% purity (as per Safety Data Sheet standards) .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and 2-methylpropoxy chain (methyl protons at δ 1.0–1.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ~235–250 g/mol range) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, which may cause inflammation or severe irritation .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, which can irritate the respiratory tract .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste under federal regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation experiments at pH 2–10 and temperatures 25–60°C. Monitor decomposition via LC-MS to identify hydrolytic or oxidative byproducts (e.g., benzyl alcohol or 2-methylpropanol).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .

Q. What advanced analytical techniques are suitable for studying the compound’s interactions in biochemical systems (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KdK_d) to target proteins (e.g., monoamine oxidases) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, validated by crystallographic data (if available) .

Q. How can researchers design experiments to investigate the compound’s reactivity in nucleophilic substitution or phosphorylation reactions?

  • Methodological Answer :

  • Mechanistic Probes : Use 31P^{31}P NMR to track phosphorylation intermediates when reacting with phosphoryl chloride derivatives .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.